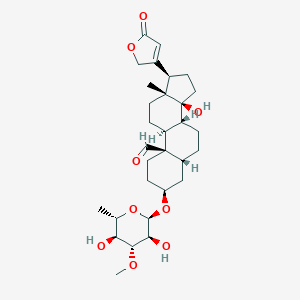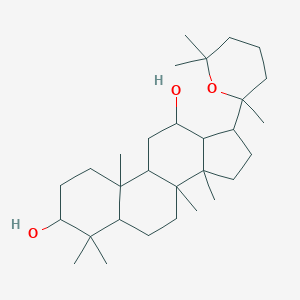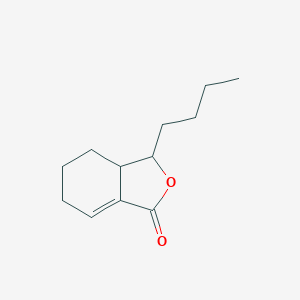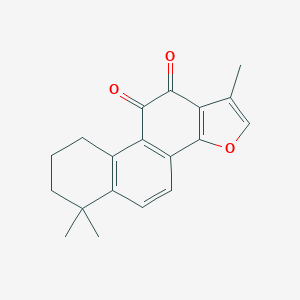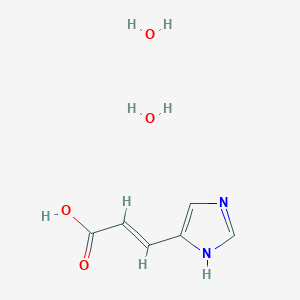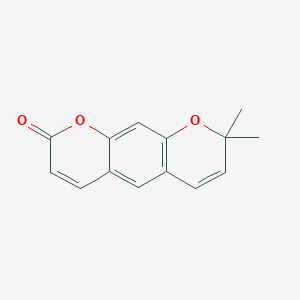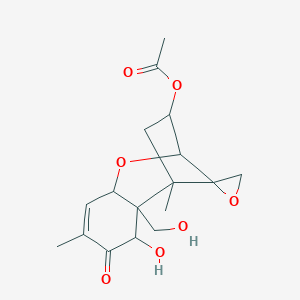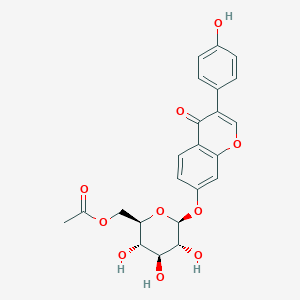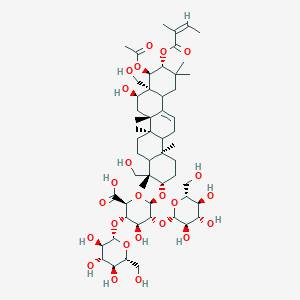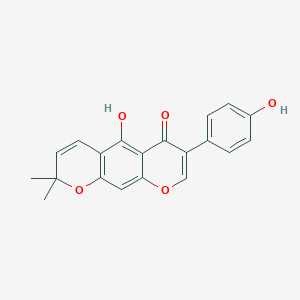
Alpinumisoflavona
Descripción general
Descripción
La alpinumisoflavona es un isoflavonoide prenilado natural, principalmente extraído de la fruta cruda de Cudrania tricuspidata y Genista pichisermolliana . Es conocida por sus diversas actividades biológicas, incluyendo antioxidantes, antiinflamatorias, antimicrobianas, anticancerígenas, estrogénicas y antiestrogénicas, antidiabéticas y neuroprotectoras .
Aplicaciones Científicas De Investigación
Química: Se utiliza como precursor para sintetizar otros compuestos bioactivos.
Medicina: Ha demostrado ser prometedora en el tratamiento de diversas enfermedades, como el cáncer, la diabetes y los trastornos neurodegenerativos
Mecanismo De Acción
La alpinumisoflavona ejerce sus efectos a través de múltiples objetivos moleculares y vías:
Actividad Antioxidante: Captura los radicales libres y reduce el estrés oxidativo al mejorar la actividad de las enzimas antioxidantes.
Actividad Antiinflamatoria: La this compound inhibe la producción de citoquinas y mediadores proinflamatorios, como la óxido nítrico sintasa y la ciclooxigenasa-2.
Actividad Anticancerígena: Induce la apoptosis y el arresto del ciclo celular en las células cancerosas al interrumpir el potencial de la membrana mitocondrial y activar las vías apoptóticas.
Actividad Neuroprotectora: La this compound protege las neuronas del daño oxidativo y la inflamación, potencialmente a través de la modulación de las vías de señalización involucradas en la supervivencia celular y la apoptosis.
Compuestos Similares:
Genisteína: Un isoflavonoide no prenilado con propiedades antioxidantes y anticancerígenas similares.
Daidzeína: Otro isoflavonoide con actividades estrogénicas y antiestrogénicas.
Biochanina A: Un isoflavonoide metilado con efectos antiinflamatorios y anticancerígenos.
Singularidad de la this compound: La this compound es única debido a su prenilación, que mejora su lipofilicidad y sus actividades biológicas en comparación con los isoflavonoides no prenilados . Esta modificación estructural permite una mejor interacción con las membranas celulares y un mayor potencial terapéutico .
En conclusión, la this compound es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Su estructura química única y sus diversas actividades biológicas la convierten en un candidato prometedor para futuras investigaciones y desarrollo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La alpinumisoflavona se puede sintetizar a través de varias reacciones químicas que involucran la prenilación de isoflavonoides. El proceso generalmente implica el uso de bromuro de prenilo y una base, como carbonato de potasio, en un solvente orgánico como la dimetilformamida. La reacción se lleva a cabo bajo condiciones de reflujo para lograr el producto prenilado deseado .
Métodos de Producción Industrial: La producción industrial de this compound implica la extracción de fuentes naturales, como la corteza de Rinorea welwitschii y la planta molluquicida Millettia thonningii . El proceso de extracción incluye la extracción con solventes, seguida de la purificación mediante técnicas cromatográficas para aislar el compuesto puro .
Análisis De Reacciones Químicas
Tipos de Reacciones: La alpinumisoflavona experimenta varias reacciones químicas, incluyendo:
Oxidación: La this compound se puede oxidar para formar quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas correspondientes.
Sustitución: La this compound puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y nucleófilos en condiciones ácidas o básicas.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con propiedades químicas y biológicas distintas .
Comparación Con Compuestos Similares
Genistein: A non-prenylated isoflavonoid with similar antioxidant and anticancer properties.
Daidzein: Another isoflavonoid with estrogenic and antiestrogenic activities.
Biochanin A: A methylated isoflavonoid with anti-inflammatory and anticancer effects.
Uniqueness of Alpinumisoflavone: Alpinumisoflavone is unique due to its prenylation, which enhances its lipophilicity and biological activities compared to non-prenylated isoflavonoids . This structural modification allows for better interaction with cell membranes and increased therapeutic potential .
Propiedades
IUPAC Name |
5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAMSFTXEFSBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187683 | |
| Record name | Alpinumisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34086-50-5 | |
| Record name | Alpinumisoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34086-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alpinumisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alpinumisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPINUMISOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q33HOF94Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



